4-Amino-5-nitropyrimidine-2-thiol

Übersicht

Beschreibung

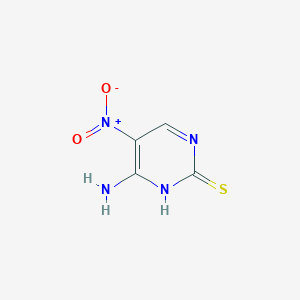

4-Amino-5-nitropyrimidine-2-thiol is a heterocyclic compound with the molecular formula C₄H₄N₄O₂S. It is a derivative of pyrimidine, characterized by the presence of an amino group at the fourth position, a nitro group at the fifth position, and a thiol group at the second position.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-5-nitropyrimidine-2-thiol typically involves multi-step reactions starting from readily available precursors. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, benzylidene acetones and ammonium thiocyanates can be used as starting materials, undergoing several steps such as ring closure, aromatization, and S-methylation .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process often includes the use of catalysts and specific solvents to facilitate the reactions and minimize by-products .

Analyse Chemischer Reaktionen

Types of Reactions: 4-Amino-5-nitropyrimidine-2-thiol undergoes various chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The nitro group can be reduced to an amino group under suitable conditions.

Substitution: The amino and thiol groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Reagents such as hydrogen peroxide or potassium permanganate are commonly used.

Reduction: Catalytic hydrogenation or the use of reducing agents like tin(II) chloride.

Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products:

Oxidation: Disulfides or sulfonic acids.

Reduction: Diaminopyrimidine derivatives.

Substitution: Various substituted pyrimidine derivatives.

Wissenschaftliche Forschungsanwendungen

4-Amino-5-nitropyrimidine-2-thiol has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antimalarial agent.

Medicine: Explored for its anti-inflammatory and anticancer properties.

Industry: Utilized in the development of materials with specific electronic or optical properties

Wirkmechanismus

The mechanism of action of 4-Amino-5-nitropyrimidine-2-thiol varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with molecular targets such as DNA or proteins. For instance, its anti-inflammatory effects are attributed to the inhibition of inflammatory mediators like prostaglandins and cytokines . The compound’s ability to form stable complexes with metal ions also contributes to its biological activity .

Vergleich Mit ähnlichen Verbindungen

2-Aminopyrimidine: Lacks the nitro and thiol groups, making it less reactive in certain chemical reactions.

5-Nitropyrimidine-2-thiol: Similar structure but lacks the amino group, affecting its biological activity.

4-Amino-2-thiopyrimidine: Lacks the nitro group, which influences its chemical reactivity and applications

Uniqueness: 4-Amino-5-nitropyrimidine-2-thiol is unique due to the presence of all three functional groups (amino, nitro, and thiol), which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry .

Biologische Aktivität

4-Amino-5-nitropyrimidine-2-thiol is a heterocyclic compound that has gained attention due to its diverse biological activities. This compound is characterized by the presence of an amino group, a nitro group, and a thiol group, which contribute to its unique reactivity and potential therapeutic applications. Recent studies have explored its antimicrobial, anti-inflammatory, and anticancer properties, making it a subject of interest in medicinal chemistry.

The chemical structure of this compound allows it to participate in various chemical reactions:

- Oxidation : The thiol group can be oxidized to form disulfides or sulfonic acids.

- Reduction : The nitro group can be reduced to an amino group under suitable conditions.

- Substitution : The amino and thiol groups can engage in nucleophilic substitution reactions.

These reactions are facilitated by common reagents such as hydrogen peroxide for oxidation and catalytic hydrogenation for reduction. The versatility of this compound allows it to serve as a building block for more complex heterocyclic compounds used in pharmaceutical applications.

Antimicrobial Activity

This compound has been investigated for its potential as an antimicrobial agent . Studies have shown that it exhibits activity against various bacterial strains, suggesting its utility in treating infections caused by resistant pathogens. The mechanism of action may involve the inhibition of bacterial enzymes or disruption of cellular processes essential for survival.

Anti-inflammatory Effects

The compound has demonstrated significant anti-inflammatory properties . Research indicates that it inhibits the expression of inflammatory mediators such as cyclooxygenase (COX) and inducible nitric oxide synthase (iNOS). This inhibition leads to a decrease in the production of pro-inflammatory cytokines, contributing to its potential use in treating inflammatory diseases .

Anticancer Potential

In addition to its antimicrobial and anti-inflammatory activities, this compound has been explored for its anticancer properties . It has shown promise in inducing apoptosis in cancer cells and inhibiting cell proliferation. Mechanistically, it may interfere with signaling pathways involved in cell cycle regulation, particularly by upregulating pro-apoptotic factors while downregulating anti-apoptotic proteins .

Study 1: Antimicrobial Efficacy

A study evaluated the antimicrobial efficacy of this compound against several bacterial strains including Staphylococcus aureus and Escherichia coli. The results indicated that the compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MIC) comparable to standard antibiotics.

| Bacterial Strain | MIC (µg/mL) | Comparison Antibiotic | MIC (µg/mL) |

|---|---|---|---|

| Staphylococcus aureus | 32 | Penicillin | 16 |

| Escherichia coli | 64 | Ciprofloxacin | 32 |

Study 2: Anti-inflammatory Action

In a model of acute inflammation induced by lipopolysaccharide (LPS), treatment with this compound resulted in a significant reduction in inflammatory markers such as TNF-α and IL-6.

| Treatment | TNF-α Level (pg/mL) | IL-6 Level (pg/mL) |

|---|---|---|

| Control | 150 ± 10 | 200 ± 15 |

| Compound Treatment | 50 ± 5 | 70 ± 10 |

The biological activities of this compound can be attributed to its ability to modulate various biochemical pathways:

- Enzyme Inhibition : It may inhibit key enzymes involved in inflammation and microbial metabolism.

- Reactive Oxygen Species (ROS) Modulation : The thiol group can act as an antioxidant, reducing oxidative stress associated with inflammation and cancer progression.

- Gene Expression Regulation : The compound influences the expression of genes related to apoptosis and inflammation, enhancing its therapeutic potential .

Eigenschaften

IUPAC Name |

6-amino-5-nitro-1H-pyrimidine-2-thione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4O2S/c5-3-2(8(9)10)1-6-4(11)7-3/h1H,(H3,5,6,7,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZUBDTVFGNPAKFJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NC(=S)NC(=C1[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00392755 | |

| Record name | ST50769663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

172.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6266-15-5 | |

| Record name | NSC32810 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=32810 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | ST50769663 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00392755 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.